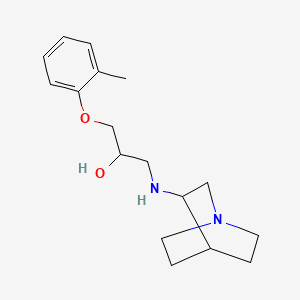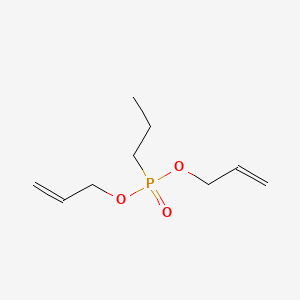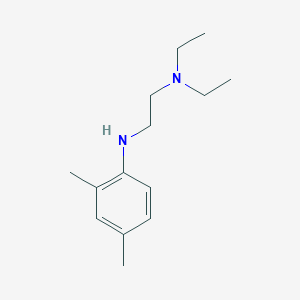
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is a chemical compound with the molecular formula C10H14ClOP. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphinic chloride group attached to a phenyl ring and a tert-butyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- typically involves the reaction of phenylphosphinic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5P(O)H2+SOCl2→C6H5P(O)Cl2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form phosphinic esters or amides.
Reduction Reactions: It can be reduced to phosphinic acids or phosphines.
Oxidation Reactions: It can be oxidized to form phosphonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Phosphinic esters, phosphinic amides.
Reduction Reactions: Phosphinic acids, phosphines.
Oxidation Reactions: Phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- involves its reactivity with nucleophiles and electrophiles. The phosphinic chloride group is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinous chloride, bis(1,1-dimethylethyl)-: Similar in structure but with two tert-butyl groups instead of a phenyl group.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Contains a phosphoric acid group instead of a phosphinic chloride group.
Uniqueness
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is unique due to its specific combination of a phenyl ring and a tert-butyl group attached to the phosphinic chloride. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
75213-01-3 |
|---|---|
Molekularformel |
C10H13ClOP+ |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)-chloro-oxophosphanium |
InChI |
InChI=1S/C10H13ClOP/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3/q+1 |
InChI-Schlüssel |
YWQWDUMAHIOYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


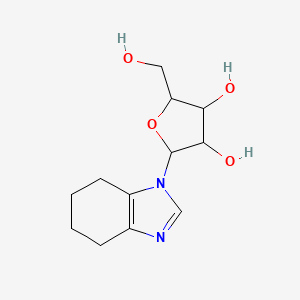

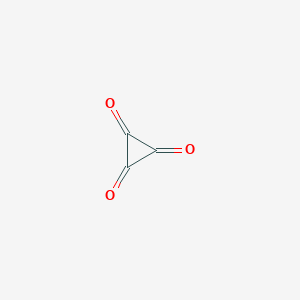
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
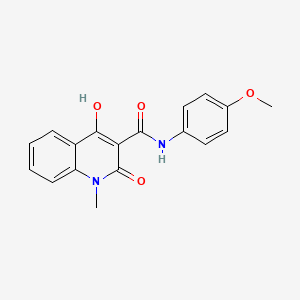
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
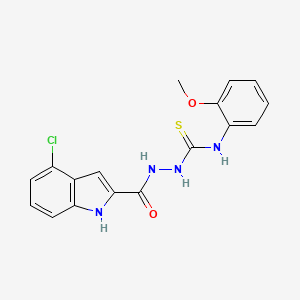
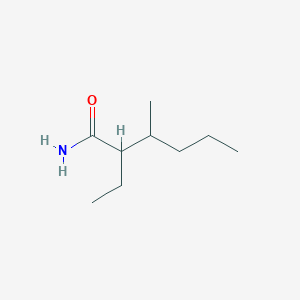
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
